AZ13705339: An In-Depth Technical Guide to its Mechanism of Action as a Potent and Selective PAK1 Inhibitor
AZ13705339: An In-Depth Technical Guide to its Mechanism of Action as a Potent and Selective PAK1 Inhibitor
For Research Use Only. Not for use in humans or veterinary applications.
Introduction
AZ13705339 is a highly potent and selective, ATP-competitive inhibitor of p21-activated kinase 1 (PAK1).[1][2][3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of AZ13705339, including its molecular target, impact on downstream signaling pathways, and detailed experimental protocols for its characterization. The information presented here is intended for researchers, scientists, and drug development professionals interested in utilizing AZ13705339 as a tool for studying PAK1 biology and its role in various disease states, particularly cancer.[3][4]
Mechanism of Action
AZ13705339 exerts its inhibitory effect by competitively binding to the ATP-binding pocket of PAK1, thereby preventing the phosphorylation of its downstream substrates.[3][4] PAK1 is a key serine/threonine kinase that acts as a downstream effector of the Rho GTPases, Rac1 and Cdc42.[1] It plays a crucial role in regulating a multitude of cellular processes, including cytoskeletal dynamics, cell motility, survival, and proliferation.[3][4] By blocking the kinase activity of PAK1, AZ13705339 disrupts key signaling cascades, most notably the MAPK and PI3K/AKT pathways, which are frequently dysregulated in cancer.[3][4] This disruption leads to reduced tumor cell growth, migration, and invasion.[3][4]
Quantitative Data
The following tables summarize the key quantitative data for AZ13705339, demonstrating its potency and selectivity for PAK1.
Table 1: In Vitro Potency of AZ13705339
| Target | Assay Type | IC50 | Reference |
| PAK1 | Enzymatic Assay | < 1 nM | [1] |
| pPAK1 (phosphorylated PAK1) | Cellular Assay (MCF10A cells) | 59 nM | [3] |
Table 2: Kinase Selectivity of AZ13705339
| Kinase | % Inhibition at 100 nM | IC50 | Reference |
| PAK1 | >80% | < 0.33 nM | [3] |
| PAK2 | >80% | 6 nM | [3] |
| LCK | >80% | 13 nM | [3] |
| FYN | >80% | 20 nM | [3] |
| SRC | >80% | 22 nM | [3] |
| YES1 | >80% | 25 nM | [3] |
| FYN B | >80% | 31 nM | [3] |
| FGR | >80% | 36 nM | [3] |
| KDR | <50% | 1,100 nM | [3] |
| FGFR1 | <50% | 1,700 nM | [3] |
| PAK4 | <50% | 3,800 nM | [3] |
Data from a kinase panel screen of 125 kinases.
Signaling Pathway
The following diagram illustrates the central role of PAK1 in downstream signaling and the point of intervention for AZ13705339.
Caption: PAK1 signaling pathway and inhibition by AZ13705339.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of AZ13705339's effects.
PAK1 Kinase Inhibition Assay (Biochemical)
This protocol describes a typical enzymatic assay to determine the IC50 of an inhibitor against PAK1.
Caption: General workflow for a PAK1 kinase inhibition assay.
Materials:
-
Recombinant human PAK1 enzyme
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
PAK1 substrate (e.g., a generic peptide substrate)
-
AZ13705339
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of AZ13705339 in DMSO and then dilute in kinase assay buffer.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant PAK1 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the PAK1 substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular pPAK1 Inhibition Assay (Western Blot)
This protocol details the measurement of phosphorylated PAK1 levels in cells treated with AZ13705339.
Materials:
-
Cancer cell line (e.g., MCF10A, OVCAR3)
-
Cell culture medium and supplements
-
AZ13705339
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-PAK1 (Ser144)/PAK2 (Ser141), anti-PAK1, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of AZ13705339 or DMSO for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PAK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total PAK1 and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities using densitometry software.
Cell Migration Assay (Boyden Chamber/Transwell Assay)
This protocol describes a method to assess the effect of AZ13705339 on cancer cell migration.
Caption: Workflow for a transwell cell migration assay.
Materials:
-
Cancer cell line
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
AZ13705339
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Starve the cells in serum-free medium for several hours prior to the assay.
-
Add medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing different concentrations of AZ13705339 or DMSO.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Image several random fields of the stained cells on the membrane using a microscope.
-
Count the number of migrated cells per field and calculate the average for each condition.
-
Determine the percentage of migration inhibition by AZ13705339 compared to the vehicle control.
Conclusion
AZ13705339 is a valuable research tool for investigating the biological functions of PAK1. Its high potency and selectivity make it suitable for a wide range of in vitro and cellular assays to probe the role of PAK1 in normal physiology and in pathological conditions such as cancer. The experimental protocols provided in this guide offer a starting point for researchers to effectively utilize AZ13705339 in their studies.
References
- 1. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medkoo.com [medkoo.com]
- 4. train.mcw.edu [train.mcw.edu]
- 5. Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
